2,3,4-Trimethyl-3-pentanol

toxicology nephrotoxicity safety assessment

2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0) is a branched-chain tertiary alcohol with molecular formula C8H18O and molecular weight 130.23 g/mol. Also known as diisopropyl methyl carbinol or 1,1-diisopropylethanol, this compound is a clear, colorless to light yellow liquid at room temperature.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 3054-92-0
Cat. No. B156913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyl-3-pentanol
CAS3054-92-0
Synonyms1,1-Diisopropylethanol;  Diisopropylmethylcarbinol
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(C)C)O
InChIInChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3
InChIKeyPLSMHHUFDLYURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in heptane;  insoluble in water
Soluble (in ethanol)

2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0): Tertiary Alcohol Properties and Procurement Specifications


2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0) is a branched-chain tertiary alcohol with molecular formula C8H18O and molecular weight 130.23 g/mol [1]. Also known as diisopropyl methyl carbinol or 1,1-diisopropylethanol, this compound is a clear, colorless to light yellow liquid at room temperature . The tertiary alcohol structure positions the hydroxyl group on a central carbon atom bonded to three other carbons (two isopropyl groups and one methyl group), which confers distinct steric and electronic properties compared to primary or secondary alcohol analogs [2]. It is recognized by FEMA (No. 3903) and JECFA (No. 1643) as a flavoring agent, and bears FDA UNII E7OYT9FJ8F for regulatory identification [3]. Annual worldwide production volume is reported at <0.1 metric ton (IFRA, 2015), indicating limited industrial-scale use that may affect commercial availability planning [4].

Why 2,3,4-Trimethyl-3-pentanol Cannot Be Substituted with In-Class C8 Alcohol Isomers


Within the C8H18O branched alcohol family, structural isomerism produces fundamentally different toxicological profiles, physicochemical properties, and regulatory classifications that preclude generic substitution. The position of the hydroxyl group and the pattern of methyl branching govern critical parameters including water solubility, log P, vapor pressure, and biological fate [1]. Specifically, tertiary alcohols exhibit distinct acid-catalyzed dehydration and rearrangement behavior compared to primary isomers, and the spatial arrangement around the hydroxyl-bearing carbon determines resistance to enzymatic oxidation pathways [2]. Consequently, substituting 2,3,4-trimethyl-3-pentanol with another C8 alcohol—even one sharing the same molecular formula—can introduce unanticipated toxicity endpoints, alter partitioning behavior in formulations, or trigger divergent regulatory requirements. The following quantitative evidence demonstrates precisely where this compound diverges from structurally proximate comparators.

2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0): Quantitative Comparative Evidence for Scientific Procurement Decisions


Toxicological Profile: Absence of Organ-Specific Toxicity Versus 2,2,4-Trimethyl-1-pentanol Nephrotoxicity

Comprehensive safety assessment under RIFM criteria evaluating seven human health endpoints plus environmental toxicity cleared all endpoints for 2,3,4-trimethyl-3-pentanol using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. In direct contrast, the structural isomer 2,2,4-trimethyl-1-pentanol (CAS 123-44-4)—differing only in hydroxyl position (primary versus tertiary) and branching pattern—induces documented nephrotoxicity in animal models, with male F344/N rats exhibiting dose-dependent kidney damage, significant increases in atypical cell foci, and renal cell tumors . No such organ-specific toxicity endpoints have been identified or required mitigation for 2,3,4-trimethyl-3-pentanol in fragrance or flavor applications [1]. The compound's Cramer Class II (Intermediate) classification reflects conservative expert judgment rather than observed toxicity, whereas computational models alone had assigned Class III [2].

toxicology nephrotoxicity safety assessment Cramer classification

Water Solubility: 3.5-Fold Higher Aqueous Solubility Than 2,6-Dimethyl-2-heptanol

2,3,4-Trimethyl-3-pentanol exhibits an estimated water solubility of 1983 mg/L (EPI Suite) [1]. Compared to 2,6-dimethyl-2-heptanol (CAS 13254-34-7)—a structurally related branched alcohol selected as a read-across analog in safety assessments—which has water solubility of 572 mg/L (EPI Suite) [2], the target compound demonstrates approximately 3.5-fold higher aqueous solubility. This difference arises from the shorter C8 carbon backbone (versus C9) and the specific branching pattern, which influences hydrogen bonding capacity and hydrophobic surface area. The elevated water solubility translates to distinct partitioning behavior relevant to environmental fate modeling and aqueous formulation development.

solubility formulation environmental fate partitioning

Lipophilicity: Lower Log KOW (2.55) Compared to 2,6-Dimethyl-2-heptanol (3.0-3.11)

The octanol-water partition coefficient (Log KOW) for 2,3,4-trimethyl-3-pentanol is reported as 2.55 (EPI Suite) and 2.5 (XLogP3-AA computed) [1][2]. In comparison, 2,6-dimethyl-2-heptanol exhibits higher lipophilicity with experimental Log KOW values of 3.0 at 45°C (RIFM, 1996a, 1996b) and an EPI Suite estimate of 3.11 [3]. This 0.45-0.61 log unit difference corresponds to the target compound being approximately 2.8- to 4.1-fold less lipophilic. Lower log P values predict reduced bioaccumulation potential, different skin penetration kinetics, and altered fragrance volatility and substantivity profiles. The compound's branched tertiary alcohol structure contributes to a more balanced hydrophilic-lipophilic character compared to longer-chain or differently branched analogs.

log P lipophilicity partition coefficient QSAR

Vapor Pressure: 4-Fold Higher Volatility Than 2,6-Dimethyl-2-heptanol

2,3,4-Trimethyl-3-pentanol has an estimated vapor pressure of 0.937 mm Hg at 25°C (EPI Suite) [1]. This is approximately 4-fold higher than the vapor pressure of 2,6-dimethyl-2-heptanol, measured at 0.237 mm Hg at 20°C (EPI Suite v4.0) [2]. The higher volatility of the target compound directly influences fragrance performance characteristics including headspace concentration, initial odor impact, and evaporation rate from various substrates. This property difference is attributable to the lower molecular weight (130.23 versus 144.25 g/mol) and the specific branching architecture of the C8 tertiary alcohol backbone compared to the C9 chain of the comparator.

vapor pressure volatility fragrance performance evaporation rate

Cramer Classification: Expert Judgment Class II Versus Computational Class III

Under the RIFM safety assessment framework, 2,3,4-trimethyl-3-pentanol received a Cramer Class II (Intermediate) classification based on expert judgment, whereas computational models alone—Toxtree v3.1 and OECD QSAR Toolbox v4.2—both assigned the compound to Class III (High) [1]. This downgrade from computational Class III to expert-adjudicated Class II reflects the integration of available data and read-across analysis, which ultimately cleared the compound for all evaluated human health endpoints. In contrast, the primary alcohol isomer 2,2,4-trimethyl-1-pentanol, while lacking a comprehensive RIFM-style safety assessment, has documented nephrotoxicity in animal models that would preclude similar expert-judgment downgrade absent extensive mitigation data . This regulatory and safety classification divergence has direct implications for permitted use levels under TTC frameworks.

Cramer classification TTC risk assessment computational toxicology

Exposure and Volume of Use: Extremely Low Systemic Exposure Profile

The worldwide volume of use for 2,3,4-trimethyl-3-pentanol is reported as <0.1 metric ton per year (IFRA, 2015) [1], which is three orders of magnitude lower than 2,6-dimethyl-2-heptanol at 100-1000 metric tons per year (IFRA, 2015) [2]. Correspondingly, estimated total systemic exposure for the target compound is 0.0000030 mg/kg/day based on the Creme RIFM Aggregate Exposure Model (v1.0) [3], compared to 0.0050 mg/kg/day for 2,6-dimethyl-2-heptanol (v3.1.1) [2]—a difference of approximately 1,667-fold. These exposure metrics, combined with the favorable safety profile, support the compound's suitability for applications where minimal consumer exposure is desirable or where regulatory thresholds for novel ingredients are under consideration. The low volume of use may, however, impact commercial availability and pricing relative to higher-volume alternatives.

exposure assessment systemic exposure use volume aggregate exposure

2,3,4-Trimethyl-3-pentanol (CAS 3054-92-0): Evidence-Based Application Scenarios for Procurement Decision-Making


Fragrance Formulation Requiring Avoidance of Organ-Specific Toxicity Liability

For fragrance compositions where safety qualification under RIFM or IFRA standards is required, 2,3,4-trimethyl-3-pentanol offers a toxicological profile cleared across all seven human health endpoints without evidence of organ-specific toxicity [1]. This contrasts sharply with the primary alcohol isomer 2,2,4-trimethyl-1-pentanol, which induces nephrotoxicity in rodent models and would necessitate extensive safety qualification data for similar applications [2]. Formulators seeking a branched alcohol with fruity odor character can select this compound with confidence that the safety dossier supports current industry assessment frameworks, avoiding the additional toxicological burden associated with the nephrotoxic isomer.

Aqueous-Based Personal Care or Household Product Formulations

The 3.5-fold higher water solubility of 2,3,4-trimethyl-3-pentanol (1983 mg/L) compared to 2,6-dimethyl-2-heptanol (572 mg/L) [1][2] makes the target compound preferentially suitable for aqueous-based formulations where solubility-limited performance is a concern. Combined with its lower lipophilicity (Log KOW 2.55 versus 3.0-3.11) [1][2], the compound partitions differently in emulsified systems and exhibits distinct wash-off characteristics. This solubility profile supports applications in products where ingredient retention after aqueous rinse-off is undesirable, or where reduced bioaccumulation potential aligns with environmental stewardship goals.

Fragrance Compositions Requiring Higher Initial Volatility and Odor Impact

With approximately 4-fold higher vapor pressure (0.937 mm Hg at 25°C) than 2,6-dimethyl-2-heptanol (0.237 mm Hg at 20°C) [1][2], 2,3,4-trimethyl-3-pentanol delivers a markedly different fragrance performance profile characterized by higher initial headspace concentration and more rapid odor release. This volatility differential allows formulators to select between compounds based on desired fragrance dynamics: the target compound for applications requiring stronger initial impact and faster evaporation (e.g., fine fragrances with top-note emphasis), or the lower-volatility comparator where prolonged substantivity is prioritized.

Niche or Specialty Flavor Applications with Minimal Exposure Requirements

The extremely low worldwide volume of use (<0.1 metric ton/year) and corresponding minimal systemic exposure estimate (0.0000030 mg/kg/day) [1] position 2,3,4-trimethyl-3-pentanol as a candidate for specialty or niche flavor applications where regulatory thresholds favor ingredients with negligible consumer exposure. The compound is recognized by FEMA (No. 3903) and JECFA (No. 1643) as a flavoring agent [2], and has been detected in alcoholic beverages and fruits including muscadine grapes, wines, and Chinese jujube . However, procurement planning must account for the low production volume, which may affect commercial availability and cost relative to higher-volume alternatives like 2,6-dimethyl-2-heptanol (100-1000 metric tons/year) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Trimethyl-3-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.